molecular formula C19H36N8O6 B12528854 L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine CAS No. 798540-30-4

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine

Cat. No.: B12528854
CAS No.: 798540-30-4
M. Wt: 472.5 g/mol
InChI Key: FLMWQGQWOQCMFD-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes leucine, ornithine, glutamine, and glycine residues, along with a diaminomethylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and conditions that ensure its proper incorporation into the peptide chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to achieve high yields and purity. The process includes multiple steps of deprotection, coupling, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, potentially altering the compound’s properties.

    Reduction: Reduction reactions can affect the diaminomethylidene group, leading to changes in the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene group plays a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of receptor-mediated responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine is unique due to its specific combination of amino acids and the presence of the diaminomethylidene group. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

798540-30-4

Molecular Formula

C19H36N8O6

Molecular Weight

472.5 g/mol

IUPAC Name

2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C19H36N8O6/c1-10(2)8-11(20)16(31)26-12(4-3-7-24-19(22)23)18(33)27-13(5-6-14(21)28)17(32)25-9-15(29)30/h10-13H,3-9,20H2,1-2H3,(H2,21,28)(H,25,32)(H,26,31)(H,27,33)(H,29,30)(H4,22,23,24)/t11-,12-,13-/m0/s1

InChI Key

FLMWQGQWOQCMFD-AVGNSLFASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.